6-S-Methyl-6-thioguanosine 5'-(Trihydrogen Diphosphate)
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Overview
Description
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is a chemical compound with the molecular formula C11H17N5O10P2S and a molecular weight of 473.29 g/mol. It is an impurity of Thioguanosine Diphosphate, a thiopurine metabolite found in red blood cells of patients undergoing long-term azathioprine therapy.
Preparation Methods
The synthesis of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves several steps. One common method includes the reaction of guanosine derivatives with methylthiolating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of leukemia and other cancers. It is also used in the study of thiopurine metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves its conversion to active metabolites within the cell. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanosine monophosphate (TGMP). This metabolite is further converted to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxic effects .
Comparison with Similar Compounds
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is similar to other thiopurine compounds such as 6-thioguanine and 6-mercaptopurine. it is unique in its specific methylthiolated structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Properties
Molecular Formula |
C11H17N5O10P2S |
---|---|
Molecular Weight |
473.30 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
PCBXOQKNLUKMBL-KQYNXXCUSA-N |
Isomeric SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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